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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of naringin, a

flavonoid of significant interest for its diverse pharmacological properties. It details various

extraction methodologies, from conventional to modern techniques, and presents quantitative

data to inform extraction strategies. This document is intended to serve as a practical resource

for researchers and professionals involved in the isolation and development of naringin-based

therapeutics.

Natural Sources of Naringin
Naringin is a flavanone-7-O-glycoside predominantly found in citrus fruits, where it contributes

to their characteristic bitter taste[1]. The concentration of naringin varies significantly depending

on the fruit species, variety, part of the fruit, and maturity.

Primary Citrus Sources
The most abundant natural sources of naringin are citrus fruits, particularly those of the Citrus

genus. Grapefruit (Citrus paradisi), pomelo (Citrus maxima), and sour orange (Citrus

aurantium) are exceptionally rich in this compound[2][3]. The peels, especially the albedo (the

white, spongy inner layer) and pith, contain the highest concentrations of naringin compared to

the juice or seeds[4].

Other Natural Sources
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While citrus fruits are the primary source, naringin is also found in smaller quantities in other

plants, including:

Tomatoes

Greek oregano

Water mint

Beans

Tart cherries

Quantitative Distribution of Naringin
The following table summarizes the naringin content in various natural sources, providing a

comparative view for selecting optimal starting materials for extraction.
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Natural Source Part of the Plant Naringin Content Reference

Grapefruit (Citrus

paradisi)
Peel 14.40 mg/g

Grapefruit (Citrus

paradisi)
Peel 2300 µg/mL

Grapefruit (Citrus

paradisi)
Albedo 940.26 mg/100g DW

Grapefruit (Citrus

paradisi)
Juice ~400 mg/L

Grapefruit (Citrus

paradisi)
Seeds 200 µg/mL

Pomelo (Citrus

maxima)
Peel 3910 µg/mL

Pomelo (Citrus

maxima)
Juice 220 µg/mL

Sour Orange (Citrus

aurantium)
Peel 2.11%

Sour Orange (Citrus

aurantium)
Flower (Ovary) 9.036 µg/mL

Sweet Orange (Citrus

sinensis)
Peel -

Mandarin (Citrus

reticulata)
Peel 0.65 mg/g

Lime (Citrus

aurantiifolia)
Skin 517.2 µg/mL

Lime (Citrus

aurantiifolia)
Juice 98 µg/mL

Lime (Citrus

aurantiifolia)
Seed 29.2 µg/mL
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Extraction of Naringin
The extraction of naringin from its natural sources is a critical step in its isolation and

purification. Various methods have been developed, ranging from traditional solvent-based

techniques to more advanced, environmentally friendly approaches. The choice of extraction

method depends on factors such as desired yield, purity, cost, and environmental

considerations.

Conventional Extraction Methods
This is a simple and widely used method involving the soaking of the plant material in a

suitable solvent to dissolve the target compounds.

Experimental Protocol:

Sample Preparation: The citrus peel (fresh or dried) is ground into a fine powder to increase

the surface area for extraction.

Maceration: A known weight of the powdered peel is placed in a sealed container with a

specific volume of solvent (e.g., ethanol, methanol).

Incubation: The mixture is left to stand for a specified period (e.g., 24-72 hours) at room

temperature, with occasional agitation.

Filtration: The mixture is filtered to separate the solid residue from the liquid extract.

Solvent Evaporation: The solvent is evaporated from the extract, typically under reduced

pressure using a rotary evaporator, to yield the crude naringin extract.

Soxhlet extraction is a continuous solid-liquid extraction method that offers higher efficiency

than simple maceration.

Experimental Protocol:

Sample Preparation: Dried and powdered citrus peel is placed in a porous thimble.

Apparatus Setup: The thimble is placed in the extraction chamber of a Soxhlet apparatus,

which is connected to a flask containing the extraction solvent and a condenser.
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Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the

condenser, where it cools and drips back onto the sample in the thimble. The extraction

chamber fills with the solvent until it reaches the level of the siphon arm, at which point the

solvent and dissolved compounds are siphoned back into the boiling flask. This process is

repeated for several cycles.

Solvent Evaporation: After extraction, the solvent is evaporated from the flask to obtain the

crude naringin extract.

Modern Extraction Methods
UAE utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting

cell walls and improving solvent penetration.

Experimental Protocol:

Sample Preparation: Powdered citrus peel is suspended in the extraction solvent in a vessel.

Sonication: An ultrasonic probe or bath is used to apply ultrasonic waves to the mixture. Key

parameters to control are frequency, power, temperature, and sonication time.

Filtration and Solvent Evaporation: The subsequent steps are similar to conventional solvent

extraction.

MAE employs microwave energy to heat the solvent and sample, leading to a rapid extraction

process.

Experimental Protocol:

Sample Preparation: Powdered citrus peel is mixed with the extraction solvent in a

microwave-transparent vessel.

Microwave Irradiation: The vessel is placed in a microwave extractor, and microwave power

and extraction time are set. The temperature and pressure inside the vessel can be

monitored and controlled.

Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered.
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Solvent Evaporation: The solvent is removed to yield the crude extract.

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

By manipulating temperature and pressure, the solvating power of the supercritical fluid can be

precisely controlled.

Experimental Protocol:

Sample Preparation: Dried and ground citrus peel is packed into an extraction vessel.

Extraction: Supercritical CO₂, often with a co-solvent like ethanol to increase polarity, is

pumped through the vessel. The temperature and pressure are maintained at specific levels

to achieve the desired extraction conditions.

Separation: The extract-laden supercritical fluid flows into a separator where the pressure

and/or temperature are changed, causing the naringin to precipitate out, while the CO₂ can

be recycled.

Comparison of Extraction Methods and Yields
The efficiency of naringin extraction is highly dependent on the chosen method and the specific

parameters employed. The following table summarizes a comparison of different extraction

techniques and their reported yields.
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Extraction
Method

Plant
Material

Solvent
Key
Parameters

Naringin
Yield

Reference

Hot Ethanol

Extraction

Citrus

maxima peels
80% Ethanol

60°C, 27

minutes

4.91 ± 0.013

mg/mL

Ultrasound-

Assisted

Citrus

sinensis peel
Ethanol

65.5°C, 29.98

min, 25.88

mL/g

2.021 mg/g

Supercritical

CO₂

Grapefruit

seeds

CO₂ with

20% ethanol

50°C, 41.4

MPa, 40 min
0.2 mg/g

Ultrasound-

Assisted

Ripe pomelo

peels
-

0.04 MHz, 30

min
2.20%

Deep

Eutectic

Solvent

-

Betaine/ethan

ediol (1:4)

with 40%

water

60°C, 30 min,

1:100 g/mL

83.98 ± 1.92

mg/g

Purification of Naringin
The crude extract obtained from any of the above methods typically contains a mixture of

compounds. Further purification is necessary to isolate naringin in a high-purity form. Common

purification techniques include:

Recrystallization: The crude extract is dissolved in a suitable solvent and then allowed to

crystallize, often by cooling or by the addition of an anti-solvent.

Column Chromatography: The crude extract is passed through a column packed with a

stationary phase (e.g., silica gel, macroporous resin), and a mobile phase is used to

separate the components based on their differential adsorption.

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-

resolution separation and is used to obtain highly pure naringin.

Visualizing Key Processes
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Naringin Biosynthesis Pathway
Naringin is synthesized in plants through the phenylpropanoid pathway. The following diagram

illustrates the key enzymatic steps leading to the formation of naringin.
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Caption: Biosynthesis pathway of naringin from L-phenylalanine.

General Experimental Workflow for Naringin Extraction
and Purification
The following diagram outlines a typical workflow for the extraction and purification of naringin

from citrus peels.
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Caption: General workflow for naringin extraction and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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